molecular formula C11H16N2 B1416281 2-Methyl-3-(1-pyrrolidinyl)aniline CAS No. 915921-42-5

2-Methyl-3-(1-pyrrolidinyl)aniline

Cat. No.: B1416281
CAS No.: 915921-42-5
M. Wt: 176.26 g/mol
InChI Key: DTXKVZYRUSCUAK-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1-pyrrolidinyl)aniline” is a chemical compound with the molecular formula C11H16N2. It has a molecular weight of 176.26 . The IUPAC name for this compound is 2-methyl-3-(1-pyrrolidinyl)phenylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The SMILES string for “this compound” is Cc1c(N)cccc1N2CCCC2 . The InChI code is 1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The storage temperature is room temperature .

Scientific Research Applications

Polyimide Precursor Studies

Research involving the curing of polyimide precursors highlights the intricate processes of decomplexation and imidization, crucial for developing high-performance polymers. This study provides insights into how solvents influence the imidization process, potentially relevant to the applications of 2-Methyl-3-(1-pyrrolidinyl)aniline in polymer science (Brekner & Feger, 1987).

Electric Dipole Moments in Molecular Design

Investigations into the electric dipole moments of aniline and its derivatives, including their interactions in different solvents, are fundamental for understanding molecular interactions. This knowledge is applied in designing molecular structures with specific electrical properties, which could extend to derivatives of this compound for electronic applications (Cumper & Singleton, 1967).

Luminescent Materials and Electroluminescence

The synthesis and application of luminescent materials, particularly in the context of electroluminescent devices, are significant for the development of new lighting and display technologies. Research on platinum complexes with aniline derivatives shows the potential for creating materials with specific luminescent properties, which could be applicable to structurally similar compounds like this compound (Vezzu et al., 2010).

Anti-corrosive Properties in Material Coatings

The study of anti-corrosive properties of aniline co-polymers and their applications in protective coatings for metals in corrosive environments underscores the importance of chemical derivatives in enhancing material durability. Such research may provide a foundation for exploring the use of this compound in similar contexts (Alam, Mobin, & Aslam, 2016).

Synthetic Chemistry and Catalysis

The role of aniline and its derivatives in synthetic chemistry, including their participation in catalytic processes and synthesis of complex molecules, is critical for pharmaceutical and material science research. Studies on the synthesis of highly substituted piperidines using aniline derivatives illustrate the compound's utility in organic synthesis and potential applications in drug development and material science (Sajadikhah et al., 2012).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety information includes the following precautionary statements: P305 + P351 + P338 . It’s worth noting that the compound is considered combustible .

Future Directions

As for future directions, “2-Methyl-3-(1-pyrrolidinyl)aniline” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests that it may have potential applications in various research fields.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXKVZYRUSCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651098
Record name 2-Methyl-3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-42-5
Record name 2-Methyl-3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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